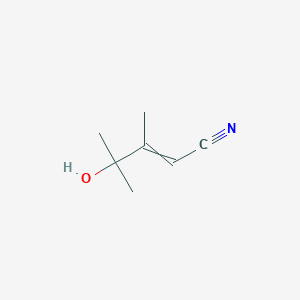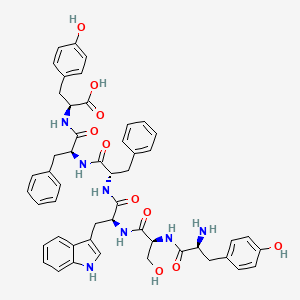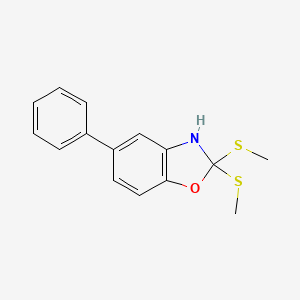
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with methylsulfanyl and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a sulfur-containing reagent. One common method includes the reaction of 2-aminophenol with benzaldehyde and dimethyl sulfide under acidic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenyl group or to modify the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzoxazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(methylsulfanyl)propane: Another sulfur-containing heterocycle with different structural features.
2,2-Bis(hydroxymethyl)propionate: A compound with similar functional groups but different core structure.
Bisphenol A: A well-known compound with similar phenyl groups but different overall structure.
Uniqueness
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole is unique due to its combination of a benzoxazole core with methylsulfanyl and phenyl substituents. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in the fields of medicinal chemistry and materials science.
Propriétés
Numéro CAS |
827599-13-3 |
|---|---|
Formule moléculaire |
C15H15NOS2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2,2-bis(methylsulfanyl)-5-phenyl-3H-1,3-benzoxazole |
InChI |
InChI=1S/C15H15NOS2/c1-18-15(19-2)16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
Clé InChI |
IRVDRSUHWHMACY-UHFFFAOYSA-N |
SMILES canonique |
CSC1(NC2=C(O1)C=CC(=C2)C3=CC=CC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide](/img/structure/B14213700.png)

![2-(4-Methylphenyl)-3-[3-(trifluoromethyl)benzene-1-sulfonyl]-1,3-thiazolidine](/img/structure/B14213706.png)

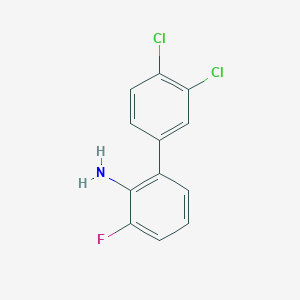

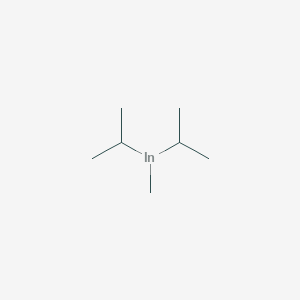
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)

